molecular formula C12H12ClN3O3 B14991933 3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide

3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide

Cat. No.: B14991933
M. Wt: 281.69 g/mol
InChI Key: GCCQHJWXPMDFFU-UHFFFAOYSA-N
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Description

3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a chloro group, an ethyl-substituted oxadiazole ring, and a methoxy group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.

    Substitution Reactions: The chloro and methoxy groups can be introduced via electrophilic aromatic substitution reactions.

    Amide Formation: The final step involves the formation of the benzamide by reacting the substituted benzoyl chloride with the oxadiazole derivative in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the chloro group, potentially converting it to a hydrogen atom.

    Substitution: The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding dechlorinated compound.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide would depend on its specific biological target. Generally, benzamides can interact with various enzymes or receptors, modulating their activity. The oxadiazole ring may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide
  • 3-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide
  • 3-chloro-N-(4-ethyl-1,2,5-thiadiazol-3-yl)-4-methoxybenzamide

Uniqueness

3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide is unique due to the specific substitution pattern on the benzamide core and the presence of the oxadiazole ring. These structural features may impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H12ClN3O3

Molecular Weight

281.69 g/mol

IUPAC Name

3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide

InChI

InChI=1S/C12H12ClN3O3/c1-3-9-11(16-19-15-9)14-12(17)7-4-5-10(18-2)8(13)6-7/h4-6H,3H2,1-2H3,(H,14,16,17)

InChI Key

GCCQHJWXPMDFFU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NON=C1NC(=O)C2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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